molecular formula C12H24ClNS B1473461 2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864073-42-6

2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1473461
CAS No.: 1864073-42-6
M. Wt: 249.84 g/mol
InChI Key: HGINQUSQMIAGFG-UHFFFAOYSA-N
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Description

2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development settings and has various applications in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

2-(cyclohexylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS.ClH/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINQUSQMIAGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of cyclohexylthiol with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and a cyclohexylsulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Overview

2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1864073-42-6) is a synthetic compound derived from piperidine, featuring a cyclohexylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H24ClNS
  • Molecular Weight : 251.84 g/mol
  • IUPAC Name : 2-(cyclohexylsulfanylmethyl)piperidine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the cyclohexylsulfanyl group is thought to play a crucial role in modulating these interactions, influencing binding affinity and specificity. This compound can potentially inhibit enzyme activity or act as a receptor antagonist, thereby affecting various signaling pathways in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuropharmacological Effects : Given its piperidine structure, the compound may interact with neurotransmitter systems, warranting exploration for neuropharmacological applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
NeuropharmacologyPotential modulation of neurotransmitter systems

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The compound was tested at various concentrations, showing a dose-dependent increase in cell death, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Cyclohexylthiol and piperidine derivatives.
  • Reaction Conditions : Deprotonation using sodium hydride followed by nucleophilic substitution.

This method allows for the production of the compound with high purity and yield, suitable for further biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride

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